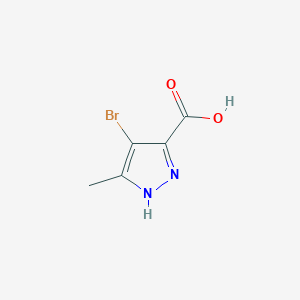

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is 203.95344 g/mol and the complexity rating of the compound is 153. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZPNSLYWMMPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309739 | |

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-52-5, 861382-63-0 | |

| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82231-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82231-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 861382-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its core chemical and physical properties, outline logical synthetic pathways, and explore its reactivity. The narrative emphasizes the compound's role as a privileged scaffold, elucidating how its distinct functional groups can be strategically manipulated to generate diverse chemical libraries for screening against various therapeutic targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact effectively with a wide range of biological targets.[1] this compound (CAS No. 82231-52-5) represents a strategically functionalized derivative of this core.[3] The presence of a carboxylic acid, a bromine atom, and a methyl group on the pyrazole ring provides three distinct points for chemical modification, making it an exceptionally valuable starting material for the synthesis of novel drug candidates.[1][4] This guide will explore the essential technical details of this compound, providing a foundation for its application in synthetic and medicinal chemistry projects.

Physicochemical and Structural Properties

Understanding the fundamental properties of a starting material is critical for experimental design. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 82231-52-5 | [3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [5] |

| Molecular Weight | 205.01 g/mol | [6] |

| Monoisotopic Mass | 203.95345 Da | [5] |

| Appearance | White powder (typical) | [7] |

| Melting Point | 211-213°C | [1] |

| Boiling Point (Predicted) | 347.4°C at 760 mmHg | [1] |

| InChI Key | XIZPNSLYWMMPNI-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C(=NN1)C(=O)O)Br | [5] |

Table 1: Core physicochemical properties of this compound.

Synthesis and Purification

While multiple synthetic routes to substituted pyrazoles exist, a common and logical approach involves the construction of the pyrazole ring followed by functional group manipulation. A representative multi-step synthesis is outlined below. The causality behind this pathway lies in using readily available precursors and introducing the key functional groups in a controlled sequence.

Representative Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: (1) Cyclocondensation to form the pyrazole ring, (2) Bromination to install the bromo-substituent, and (3) Oxidation to yield the final carboxylic acid.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Step 1: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one.

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-5°C).

-

The choice of a controlled temperature is crucial to manage the exothermic reaction and prevent side-product formation.

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the product typically precipitates and can be collected by filtration.

-

-

Step 2: Synthesis of 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one.

-

Dissolve the pyrazolone intermediate from Step 1 in a solvent such as acetic acid or chloroform.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine, portion-wise. NBS is often preferred for its milder nature and easier handling compared to elemental bromine.

-

Stir the reaction at room temperature until the starting material is consumed.

-

The product can be isolated by quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extracting it into an organic solvent.

-

-

Step 3: Oxidation to this compound.

-

A similar intermediate, 3-methyl-5-bromopyrazole, has been shown to be oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in an acidic solution.[8]

-

Dissolve the bromo-pyrazolone from Step 2 in an aqueous acidic or basic solution and heat to 50-70°C.[8]

-

Slowly add a solution of a strong oxidizing agent like KMnO₄. The reaction is highly exothermic and requires careful control of the addition rate.

-

After the reaction is complete, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified, causing the desired carboxylic acid product to precipitate. The solid is collected by filtration, washed with cold water, and dried.

-

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of mass spectrometry and NMR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to be simple. Key signals would include a singlet for the methyl (CH₃) protons and a broad singlet for the carboxylic acid (COOH) proton. The N-H proton of the pyrazole ring will also appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the five carbon atoms: the methyl carbon, the two sp² carbons of the pyrazole ring, the brominated carbon, and the carboxylic acid carbonyl carbon.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6] The observed mass should correspond to the calculated molecular weight of 205.01 g/mol .[6]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its three reactive sites, allowing for orthogonal chemical modifications.

-

Carboxylic Acid Group: The -COOH group is a versatile handle for forming amides, esters, and other derivatives.[4] This is commonly achieved through activation with reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or thionyl chloride, followed by reaction with an amine or alcohol.[9] This functionality is critical for modulating solubility and creating moieties that can interact with biological targets.

-

Bromo Group: The bromine atom at the 4-position is an excellent leaving group for metal-catalyzed cross-coupling reactions.[4] This allows for the introduction of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki or Sonogashira couplings, enabling the rapid expansion of molecular complexity.[4][9]

-

Pyrazole N-H: The pyrazole ring contains a nucleophilic nitrogen that can be alkylated or arylated, for instance, by reaction with alkyl halides or arylboronic acids under appropriate conditions. This modification can significantly impact the compound's steric and electronic properties.

Caption: Key reactivity and derivatization pathways for the title compound.

Applications in Research and Drug Discovery

The primary application of this compound is as a building block for creating libraries of novel compounds for biological screening.[1] Derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Properties: The pyrazole scaffold is present in several approved and investigational anticancer agents.[2] Derivatives of this compound have been studied for their potential antitumor properties against various cancer cell lines.[1]

-

Anti-inflammatory and Analgesic Agents: The pyrazole core is famously found in the COX-2 inhibitor Celebrex.[1] Research suggests that compounds derived from this scaffold can exhibit anti-inflammatory and analgesic activity.[1]

-

Anticonvulsant Activity: Studies have also explored the potential of this compound and its derivatives as anticonvulsant agents.[1]

-

Agrochemicals: The biological activity of pyrazole derivatives extends to agricultural applications, with potential uses in the development of new agrochemicals.[1][8]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on available safety data sheets, this compound is classified with the following hazards:

-

GHS Hazard Statements:

-

Precautionary Statements (selected):

Handling Recommendations: This compound should be handled in a well-ventilated area, preferably a fume hood.[11] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11] Avoid generating dust.[10] Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and the pyrazole ring itself—provides chemists with a powerful tool for constructing complex molecular architectures. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively harness its potential to develop the next generation of pharmaceuticals and functional materials.

References

-

PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013. Available from: [Link]

-

PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246. Available from: [Link]

-

Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783. Available from: [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 82231-52-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caming.com [caming.com]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.at [fishersci.at]

- 12. angenechemical.com [angenechemical.com]

A Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest to medicinal chemists and drug development professionals. The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers versatile handles for synthetic elaboration.[1][2] This document details the compound's structure, physicochemical properties, and spectroscopic profile. Furthermore, it presents a proposed synthetic pathway, discusses its chemical reactivity, and explores its potential applications as a key intermediate in the development of novel therapeutic agents. The insights herein are curated to support researchers in leveraging this molecule for the rational design and synthesis of compound libraries for drug discovery programs.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . Its structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The ring is substituted at the 3-position with a carboxylic acid group, at the 4-position with a bromine atom, and at the 5-position with a methyl group. The "1H" designation indicates that a nitrogen atom at position 1 bears a hydrogen, leading to the potential for prototropic tautomerism, a common feature in N-unsubstituted pyrazoles.[3][4]

dot

Physicochemical and Spectroscopic Profile

A summary of the key chemical properties for this compound is provided below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 82231-52-5 | [5] |

| Molecular Formula | C₅H₅BrN₂O₂ | [6] |

| Molecular Weight | 205.01 g/mol | [6] |

| Appearance | Expected to be a white to off-white solid | N/A |

| Purity | ≥98% (typical for commercial samples) | [5] |

Spectroscopic Data

The following table outlines the expected signals in key spectroscopic analyses, which are critical for structural confirmation during and after synthesis.[7]

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~13.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (COOH).~12.0 ppm (s, 1H): Broad singlet for the pyrazole N-H proton.~2.4 ppm (s, 3H): Singlet for the methyl group (CH₃) protons. The exact chemical shift can vary based on solvent. |

| ¹³C NMR | ~165 ppm: Carbonyl carbon of the carboxylic acid.~145-155 ppm: C3 and C5 carbons of the pyrazole ring.~95 ppm: C4 carbon bearing the bromine atom (shielded by bromine's inductive effect).~12 ppm: Methyl group carbon. |

| Mass Spec (MS) | [M-H]⁻: ~202.9, 204.9 m/z.The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in two major peaks of nearly equal intensity, separated by 2 Da, confirming the presence of a single bromine atom. |

Synthesis and Reactivity

While specific literature detailing a full synthesis of this exact isomer is sparse, a reliable synthetic route can be proposed based on established pyrazole chemistry.[8][9] The general strategy involves constructing the substituted pyrazole ring followed by modification of a functional group to yield the final carboxylic acid.

Proposed Synthetic Protocol

Step 1: Synthesis of 3,5-dimethyl-4-bromo-1H-pyrazole This step creates the core brominated pyrazole scaffold.

-

To a stirred solution of 2,4-pentanedione in acetic acid, slowly add an equimolar amount of hydrazine hydrate at 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours to form 3,5-dimethyl-1H-pyrazole.

-

Dissolve the resulting pyrazole in a suitable solvent like chloroform or dichloromethane.

-

Cool the solution to 0°C and slowly add one equivalent of N-Bromosuccinimide (NBS). The use of NBS is a standard and mild method for selective bromination of electron-rich heterocycles.

-

Stir the reaction at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Work up the reaction by washing with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a standard aqueous workup and purification by column chromatography to yield 3,5-dimethyl-4-bromo-1H-pyrazole.

Step 2: Selective Oxidation to this compound This step converts one of the methyl groups into the target carboxylic acid.

-

Suspend the 3,5-dimethyl-4-bromo-1H-pyrazole in an aqueous solution.

-

Add 2-3 equivalents of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a portion-wise manner while maintaining the temperature below 40°C. KMnO₄ is a classic reagent for oxidizing alkyl side chains on aromatic and heteroaromatic rings.[8]

-

Heat the mixture to reflux (around 70-80°C) for 8-12 hours.[8]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench the excess KMnO₄ with a reducing agent like sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the clear filtrate with concentrated HCl to a pH of 2-3. The desired carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Derivatization Potential

This molecule is a trifunctional building block, offering multiple sites for chemical modification, making it highly valuable for creating diverse chemical libraries. The reactivity of the bromine atom, the carboxylic acid, and the pyrazole nitrogens can be selectively addressed.

dot

-

Carboxylic Acid (COOH): This group is readily converted into esters, amides, or acid chlorides. Amide coupling reactions using standard reagents (e.g., HATU, EDC) are fundamental in drug development for linking this scaffold to other fragments or amines.

-

Bromine Atom (Br): The C4-Br bond is a prime handle for metal-catalyzed cross-coupling reactions.[10] Suzuki, Sonogashira, Stille, or Buchwald-Hartwig reactions can be employed to introduce a wide variety of aryl, heteroaryl, alkyl, or alkynyl substituents at this position, dramatically increasing molecular complexity.[11]

-

Pyrazole N-H: The secondary amine in the pyrazole ring can be alkylated or arylated under basic conditions to introduce substituents at the N1 position. This modification is critical for modulating physicochemical properties like solubility and for exploring interactions with biological targets.

Applications in Medicinal Chemistry

Pyrazole carboxylic acids are foundational scaffolds in modern drug discovery.[2] Their rigid five-membered ring structure serves as an excellent platform for orienting substituents in a well-defined three-dimensional space, which is crucial for optimizing binding to target proteins.

-

Scaffold for Inhibitor Design: The trifunctional nature of this compound allows it to be used as a central scaffold. For instance, the carboxylic acid can be used to form an amide bond with one molecular fragment, while the bromine is replaced via a Suzuki coupling to introduce a second, distinct fragment. This "build-and-couple" strategy is highly efficient for generating libraries of drug-like molecules for screening against kinases, proteases, and other enzyme targets.

-

Bioisostere and Pharmacophore Element: The pyrazole ring itself is a common bioisostere for other aromatic or heteroaromatic rings. The arrangement of hydrogen bond donors (N-H) and acceptors (N) within the ring allows it to participate in key interactions within a protein's active site.

-

Known Biological Activities: While this specific molecule is primarily a building block, the broader class of substituted pyrazoles exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][12] This precedent makes derivatives of this compound attractive candidates for new therapeutic programs. For example, a related compound, 5-bromo-1H-pyrazole-3-carboxylic acid, is a key intermediate in the synthesis of the insecticide Chlorantraniliprole, demonstrating the industrial relevance of this chemical class.[8]

Safe Handling and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazard Information: Based on related compounds, it may cause skin and eye irritation.[13][14] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically important intermediate for chemical and pharmaceutical research. Its well-defined structure and three distinct points for chemical modification provide chemists with a robust and versatile platform for synthesizing novel compounds. The ability to leverage modern synthetic methodologies, particularly cross-coupling reactions, makes this building block exceptionally valuable for generating molecular diversity in the pursuit of new and effective therapeutic agents.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 536013, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. [Link]

- ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

- ResearchGate. The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

- Ison, R. et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Symmetry, 5(2), 163-181. [Link]

- De Gruyter. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. [Link]

- Caming Pharmaceutical Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [Link]

- Ingenta Connect. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

- Medium. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

- PubChemLite. 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State | Semantic Scholar [semanticscholar.org]

- 5. This compound | 82231-52-5 [chemicalbook.com]

- 6. 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. This compound(82231-52-5) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Secure Verification [vinar.vin.bg.ac.rs]

- 13. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. caming.com [caming.com]

"4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid" CAS number: 82231-52-5

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS: 82231-52-5)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Core Compound Identity and Physicochemical Profile

This compound is a substituted pyrazole, a class of heterocyclic compounds recognized for its prevalence in biologically active molecules. The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyrazole ring creates a versatile scaffold for chemical diversification. The bromine atom serves as a convenient handle for cross-coupling reactions, the carboxylic acid allows for amide bond formation and other modifications, and the pyrazole core itself is a "privileged scaffold" found in numerous approved drugs.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 82231-52-5 | [2] |

| Molecular Formula | C₅H₅BrN₂O₂ | [1] |

| Molecular Weight | ~205.01 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Melting Point | 211-213°C | [1] |

| Boiling Point | 347.4°C (at 760 mmHg) | [1] |

| Appearance | White powder | [3] |

The compound's high melting point and boiling point suggest significant intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group and the pyrazole ring's N-H, contributing to its stability under typical laboratory conditions.[1]

Synthesis, Reactivity, and Strategic Utility

The true value of this molecule lies in its synthetic accessibility and predictable reactivity, making it a reliable starting point for complex molecular design.

Synthetic Pathways

While multiple specific synthetic routes exist, a common and logical approach involves the construction of the pyrazole ring followed by functional group manipulation. A generalized workflow is as follows:

-

Ring Formation : A condensation reaction between a hydrazine (like methylhydrazine) and a 1,3-dicarbonyl compound is a foundational method for creating the pyrazole core.

-

Bromination : The formed pyrazole ring can be selectively brominated at the 4-position using a suitable brominating agent. The electron-rich nature of the pyrazole ring facilitates this electrophilic substitution.

-

Carboxylation/Oxidation : A functional group at the 3-position (e.g., a methyl group) can be oxidized to a carboxylic acid, or a carboxylation reaction can be performed directly. For instance, oxidation of a corresponding methylpyrazole can be achieved using a strong oxidizing agent like potassium permanganate.[4]

The choice of this multi-step synthesis over other methods is driven by the high yields and regioselectivity that can be achieved at each step, ensuring the final product has the desired arrangement of functional groups.[5]

Caption: Logical workflow from building block to drug discovery hit.

Analytical Characterization Protocol

Confirming the identity and purity of the compound is paramount. A multi-technique approach ensures a self-validating system of analysis. Spectral data for this compound and its analogs are available in various databases. [6][7]

Protocol: ¹H NMR Spectroscopy for Structural Verification

This protocol outlines the steps to acquire a proton nuclear magnetic resonance (¹H NMR) spectrum, a primary technique for structural elucidation.

Objective: To verify the chemical structure by analyzing the chemical shifts, integration, and multiplicity of proton signals.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Rationale: A deuterated solvent is used to avoid a large interfering solvent signal in the spectrum. DMSO-d₆ is often chosen for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean vial.

-

Transfer the solution to an NMR tube.

-

-

Spectrometer Setup:

-

Rationale: Proper setup ensures optimal data quality. Shimming corrects for magnetic field inhomogeneities, leading to sharper peaks.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal.

-

-

Data Acquisition:

-

Rationale: Standard proton acquisition parameters are usually sufficient. The number of scans is increased to improve the signal-to-noise ratio for dilute samples.

-

Acquire a standard ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Spectral Analysis (Expected Signals):

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Pyrazole N-H Proton: A broad singlet, its position can vary.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, typically in the 2.0-2.5 ppm region.

-

Self-Validation: The presence and correct integration of these signals provide strong evidence for the compound's identity. The absence of significant impurity peaks confirms its purity.

-

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

Hazard Profile

Based on GHS classifications for this compound and structurally similar chemicals, the following hazards are identified:

-

H302: Harmful if swallowed. [6][8]* H315: Causes skin irritation. [6][8]* H319: Causes serious eye irritation. [6][8]* H335: May cause respiratory irritation. [6][8]

Safe Handling Protocol

Objective: To minimize exposure and ensure safe laboratory practice.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling Procedure:

-

Storage:

-

Rationale: Proper storage prevents degradation and accidental spills.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8] * Keep away from incompatible materials such as strong oxidizing agents.

-

Caption: A workflow for the safe handling of laboratory chemicals.

Conclusion

This compound is more than just a chemical with a CAS number; it is a strategically designed molecular tool. Its combination of a stable, biologically relevant pyrazole core with versatile functional groups for chemical modification makes it an invaluable asset in the fields of organic synthesis and drug discovery. Understanding its properties, reactivity, and safe handling procedures empowers researchers to fully leverage its potential in developing the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

-

Blord. (2025, December 2). 3-Amino-5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylic Acid: A Premium Chemical Compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Spectroscopy International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. This compound | 82231-52-5 [chemicalbook.com]

- 3. caming.com [caming.com]

- 4. Page loading... [guidechem.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: N-Methyl-3-Bromo-5-Methyl Pyrazole [orgspectroscopyint.blogspot.com]

- 6. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(82231-52-5) 1H NMR [m.chemicalbook.com]

- 8. fishersci.fr [fishersci.fr]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks.[1][2] 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound, has emerged as a significant intermediate, providing a robust scaffold for the development of complex pharmaceutical agents.[3][4] Its unique trifunctional architecture—a pyrazole core, a reactive bromine atom, and a carboxylic acid handle—offers chemists a powerful tool for creating diverse molecular libraries aimed at a range of biological targets. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Core Molecular and Physical Properties

Accurate characterization of a chemical entity is the foundation of its effective application. The fundamental properties of this compound are summarized below, providing the essential data required for experimental design and chemical synthesis.

Molecular Identity

A clear identification of the molecule is critical for reproducibility and sourcing. The following table consolidates its key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 82231-52-5 | [5][6][7][8] |

| Molecular Formula | C₅H₅BrN₂O₂ | [5][6][7][9] |

| Molecular Weight | 205.01 g/mol | [5][6] |

| SMILES | O=C(C1=NNC(C)=C1Br)O | [5] |

Physicochemical Characteristics

The physical properties dictate the handling, storage, and reaction conditions for the compound.

| Property | Value | Notes |

| Appearance | Off-white solid | [10] |

| Storage | Inert atmosphere, room temperature | [5][11] |

Synthesis and Mechanistic Insights

A plausible synthetic route, adapted from procedures for analogous pyrazole carboxylic acids, is outlined below.[12][13] This multi-step process highlights the causality behind the selection of reagents and conditions, ensuring a robust and reproducible protocol.

Conceptual Synthetic Workflow

The synthesis can be logically divided into three primary stages: pyrazole core formation, regioselective bromination, and side-chain oxidation.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry transformations for similar structures.[12]

-

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one.

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in ethanol.

-

Add hydrazine hydrate dropwise while stirring at room temperature. The choice of hydrazine as the nitrogen source is fundamental for forming the pyrazole heterocycle.

-

Heat the mixture to reflux for 4-6 hours to drive the cyclocondensation reaction to completion.

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

-

-

Step 2: Bromination to form 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one.

-

Suspend the pyrazolone intermediate in a suitable solvent like acetic acid or chloroform.

-

Add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) portion-wise at 0-5 °C. The electron-rich nature of the pyrazolone ring directs bromination to the 4-position. Maintaining a low temperature controls the reaction rate and minimizes side products.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.

-

-

Step 3: Oxidation to this compound.

-

Dissolve the brominated pyrazole from Step 2 in an aqueous solution of a base (e.g., NaOH).

-

Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), while maintaining the temperature below 40°C. The methyl group at the 5-position is oxidized to a carboxylic acid.[12]

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3. This protonates the carboxylate, causing the final product to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the target compound.

-

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its three distinct reactive sites, which can be addressed with high selectivity. This trifunctionality makes it a cornerstone building block for constructing complex molecules.[3][4]

-

The Carboxylic Acid Group (Position 3): This group is a versatile handle for forming amide and ester linkages. Amide coupling reactions with various amines are common in drug discovery to explore the structure-activity relationship (SAR) by introducing diverse substituents.

-

The Bromine Atom (Position 4): The C-Br bond is an ideal site for metal-catalyzed cross-coupling reactions.[14] Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of aryl, alkynyl, and amino groups, respectively, enabling the rapid expansion of molecular complexity.

-

The Pyrazole N-H (Position 1): The acidic proton on the pyrazole nitrogen can be substituted via N-alkylation or N-arylation reactions, further modifying the compound's steric and electronic properties.

Caption: Key derivatization pathways from the core scaffold.

Applications in Drug Discovery and Agrochemicals

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[3] Brominated pyrazole carboxylic acids are instrumental in the synthesis of a wide array of biologically active compounds.

-

Enzyme Inhibitors: Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes. For instance, they have been investigated as inhibitors of long-chain L-2-hydroxy acid oxidase (Hao2), a target potentially involved in blood pressure regulation.[15]

-

Anti-inflammatory and Analgesic Agents: The pyrazole core is central to non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This building block is used to synthesize novel analogues for evaluation as anti-inflammatory and analgesic agents.[3][4]

-

Anticancer and Anticonvulsant Research: Derivatives of brominated pyrazoles have shown promise in preclinical studies against specific cancer cell lines and as potential anticonvulsant agents, although further research is needed.[3]

-

Agrochemicals: Beyond pharmaceuticals, these intermediates are crucial for developing modern agrochemicals, including insecticides and fungicides.[4][12] For example, related pyrazole carboxylic acids are key precursors for insecticides like chlorantraniliprole.[12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following information is a summary of typical hazards associated with this class of compounds.

-

Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[16][17][18]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[10][16][17][18]

-

Response: If swallowed, rinse mouth and call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[10][16][17][18]

-

Storage & Disposal: Store in a well-ventilated, dry place with the container tightly closed.[10][18] Dispose of contents/container in accordance with local, regional, national, and international regulations.

-

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. [11]

Conclusion

This compound stands out as a high-value chemical intermediate for scientific research, particularly in the fields of drug discovery and agrochemicals. Its well-defined reactive sites offer a predictable and versatile platform for synthesizing complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures enables researchers to fully leverage its potential in developing the next generation of therapeutic agents and advanced chemical products.

References

-

CAS NO. 82231-52-5 | this compound. Molbase. [Link]

-

Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

-

4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. NIH. [Link]

-

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

-

A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 82231-52-5|this compound|BLD Pharm [bldpharm.com]

- 6. CAS NO. 82231-52-5 | this compound | C5H5BrN2O2 [localpharmaguide.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 82231-52-5 [chemicalbook.com]

- 9. This compound,(CAS# 82231-52-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. fishersci.fr [fishersci.fr]

- 11. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 12. Page loading... [guidechem.com]

- 13. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Prospective Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazole carboxylic acids are a cornerstone in modern medicinal chemistry, recognized for their versatile biological activities and as valuable scaffolds in drug design.[1][2][3] Among these, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid emerges as a compound of significant interest. Its specific substitution pattern—a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position—offers a unique combination of steric and electronic properties, alongside multiple points for chemical modification. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and a prospective analysis of its potential applications in drug discovery and development, grounded in the established roles of structurally related pyrazole derivatives.

Physicochemical and Spectroscopic Profile

A thorough characterization of this compound is fundamental for its application in research and development. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 82231-52-5 | |

| Molecular Formula | C₅H₅BrN₂O₂ | |

| Molecular Weight | 205.01 g/mol | |

| Predicted XlogP | 1.2 |

-

¹H NMR: Expected signals would include a singlet for the methyl protons and a broad singlet for the carboxylic acid proton. The pyrazole N-H proton would also appear as a broad singlet.

-

¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbon, the two sp² carbons of the pyrazole ring, and the methyl carbon. The carbon bearing the bromine atom would show a characteristic shift.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with molecular ion peaks around m/z 204 and 206.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C=N and C=C stretching frequencies characteristic of the pyrazole ring.

Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthetic protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established pyrazole chemistry. The proposed synthesis involves a two-step process: the initial formation of the pyrazole ring system, followed by regioselective bromination.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid

-

To a solution of ethyl 2,3-dioxobutanoate in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete cyclocondensation.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the 5-methyl-1H-pyrazole-3-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

5-Methyl-1H-pyrazole-3-carboxylic acid is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

An equimolar amount of bromine (Br₂) is added dropwise to the solution at a controlled temperature, typically at or below room temperature. The pyrazole ring is activated towards electrophilic substitution, and the 4-position is the most likely site of bromination due to the directing effects of the existing substituents.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched, for example, by the addition of a solution of sodium thiosulfate to remove any excess bromine.

-

The product is then isolated by filtration or extraction, followed by purification, typically through recrystallization, to yield pure this compound.

Key Aspects of Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups:

-

Carboxylic Acid: This group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This provides a handle for attaching the pyrazole scaffold to other molecules of interest, a common strategy in the development of bioactive compounds.

-

Bromo Substituent: The bromine atom at the 4-position is a versatile functional group for further synthetic transformations. It can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This is a powerful tool for generating chemical diversity and exploring structure-activity relationships (SAR).

-

Pyrazole Ring: The pyrazole ring itself is a stable aromatic system. The N-H proton can be alkylated or acylated to further modify the molecule's properties.

Prospective Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, the well-established pharmacological profile of the pyrazole nucleus allows for a prospective analysis of its potential applications.

Potential as a Kinase Inhibitor Scaffold

The pyrazole core is a prominent feature in numerous kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site. The substituents on the pyrazole ring play a crucial role in determining binding affinity and selectivity. The this compound scaffold could be elaborated through derivatization of the carboxylic acid and cross-coupling reactions at the bromo position to generate a library of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.

Prospects in Neurodegenerative Diseases

Certain pyrazole-containing compounds have shown promise as modulators of targets relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[2] These targets include enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 beta (GSK-3β). The structural features of this compound make it a candidate for derivatization and evaluation against such neurological targets.

Antimicrobial and Antiviral Potential

The pyrazole scaffold is found in a number of compounds with demonstrated antimicrobial and antiviral activities.[1][3] The ability to readily functionalize this compound at multiple positions makes it an attractive starting point for the synthesis of novel antimicrobial and antiviral agents.

The logical progression for exploring the potential of this molecule is illustrated in the following diagram:

Caption: A logical workflow for the exploration of this compound in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its straightforward, proposed synthesis and the versatile reactivity of its functional groups make it an attractive building block for the generation of diverse chemical libraries. Based on the extensive precedent of the pyrazole scaffold in medicinal chemistry, this compound holds significant potential for the development of novel therapeutics, particularly in the areas of oncology, neurodegenerative disorders, and infectious diseases. Further investigation into its synthesis and biological activities is warranted to fully unlock its potential as a valuable tool for researchers and drug development professionals.

References

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Siddiqui, A. A., & Mishra, R. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Pharmaceuticals, 15(5), 587.

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873.

Sources

A Computational Chemistry Whitepaper on 4-bromo-5-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] Among the vast library of pyrazole derivatives, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid stands out as a versatile building block for the synthesis of novel drug candidates. The strategic placement of the bromo, methyl, and carboxylic acid functionalities provides multiple points for chemical modification, enabling the generation of extensive chemical libraries for high-throughput screening.[1]

This technical guide provides a comprehensive overview of a computational chemistry workflow designed to elucidate the structural, electronic, and potential biological activity of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, researchers can gain profound insights into the molecule's properties and its interactions with protein targets, thereby accelerating the drug design and development process. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to apply computational methodologies to the exploration of novel pyrazole-based therapeutics.

Part 1: Unveiling Molecular Properties through Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules.[3] By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability.[4][5]

Rationale for DFT in the Analysis of this compound

For a molecule like this compound, a DFT-based approach offers several advantages:

-

Tautomeric Stability: Pyrazole rings can exist in different tautomeric forms. DFT calculations can reliably determine the relative energies of these tautomers, identifying the most stable and thus most likely form to be observed under experimental conditions.[6]

-

Electronic Properties: The distribution of electrons within the molecule, dictated by the electronegative bromine atom and the electron-withdrawing carboxylic acid group, significantly influences its reactivity and intermolecular interactions. DFT provides a detailed picture of this electronic landscape.

-

Spectroscopic Characterization: Theoretical calculations of vibrational frequencies (IR) and electronic transitions (UV-Vis) can aid in the interpretation of experimental spectra, confirming the synthesis and purity of the compound.[7]

Experimental Protocol: DFT Calculations

The following protocol outlines a robust workflow for conducting DFT studies on this compound.

Step 1: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Select a suitable DFT functional. The B3LYP functional is a widely used and well-validated choice for organic molecules.[7][8]

-

Basis Set: Employ a basis set that provides a good balance between accuracy and computational cost, such as 6-311++G(d,p).[6] The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.[6]

-

Step 2: Analysis of Electronic Properties

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP):

-

Generate an MEP map to visualize the electrostatic potential on the molecule's surface.

-

The MEP map identifies regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[4]

-

Expected Quantitative Data

The following table summarizes the key quantitative data that can be obtained from the DFT calculations.

| Property | Description | Example Value (Hypothetical) |

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | -2345.6789 |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.54 |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.23 |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 5.31 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.45 |

Visualization of the DFT Workflow

Caption: A flowchart illustrating the molecular docking workflow.

Conclusion: Integrating Computational Chemistry into Drug Discovery

The computational chemistry workflow detailed in this whitepaper provides a powerful and efficient approach to characterizing novel drug candidates like this compound. By combining the strengths of Density Functional Theory for elucidating intrinsic molecular properties and molecular docking for predicting biological interactions, researchers can make more informed decisions throughout the drug discovery pipeline. This integrated computational strategy not only accelerates the identification and optimization of lead compounds but also reduces the time and cost associated with experimental studies. As computational methods continue to evolve in accuracy and sophistication, their role in shaping the future of pharmaceutical research and development will undoubtedly expand.

References

- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.

- Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.

- Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2025).

- Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors. PubMed.

- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. NIH. (2025).

- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. (2014).

- Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing.

- (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025).

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. (2024).

- 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Smolecule.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central.

Sources

- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genesis and Ascendancy of Pyrazole Carboxylic Acids: A Technical Guide for the Modern Researcher

An in-depth exploration of the historical milestones, synthetic evolution, and enduring impact of pyrazole carboxylic acids in drug discovery and agrochemical development.

Introduction: A Privileged Scaffold with a Rich History

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal and agricultural chemistry.[1][2] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." The introduction of a carboxylic acid functionality onto this unassuming ring system unlocked a vast new realm of chemical and therapeutic possibilities, giving rise to a class of compounds that continues to shape the landscape of drug development and crop protection. This technical guide provides a comprehensive journey through the discovery and history of pyrazole carboxylic acids, from their serendipitous beginnings to their current role as indispensable components of blockbuster pharmaceuticals and high-performance agrochemicals. We will delve into the foundational synthetic methodologies, explore the causal links between chemical innovation and biological application, and provide practical insights for researchers navigating this ever-expanding field.

The Dawn of Pyrazole Chemistry: Knorr and Pechmann's Foundational Syntheses

The story of pyrazoles begins in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann. While not initially focused on pyrazole carboxylic acids, their discoveries of the pyrazole core laid the essential groundwork for all subsequent developments.

In 1883, Ludwig Knorr, in his pursuit of quinine analogs, serendipitously synthesized the first pyrazole derivative, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[3][4] This reaction, now famously known as the Knorr pyrazole synthesis , proved to be a robust and versatile method for constructing the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines.[5][6][7]

A few years later, in 1898, Hans von Pechmann reported an alternative route to the pyrazole nucleus through the 1,3-dipolar cycloaddition of diazomethane with acetylene.[7][8][9] The Pechmann pyrazole synthesis offered a distinct and powerful approach to this heterocyclic system.[3]

The Emergence of Pyrazole Carboxylic Acids: From a Precursor to a Pharmacophore

While Knorr and Pechmann established the pyrazole ring, the formal entry of pyrazole carboxylic acids into the chemical literature can be traced to the work of Eduard Buchner in 1889. In a landmark experiment, Buchner synthesized the parent pyrazole ring for the first time by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] This pivotal moment not only introduced the unsubstituted pyrazole but also highlighted the existence and reactivity of its polycarboxylated derivatives. The initial synthesis of pyrazole-3,4,5-tricarboxylic acid was achieved through the oxidation of a corresponding polysubstituted pyrazole, demonstrating an early method for introducing carboxylic acid groups onto the pyrazole ring.

The foundational syntheses of Knorr and Pechmann were also ingeniously adapted to directly yield pyrazole carboxylic acids. A significant advancement in the Pechmann synthesis was the use of diazoacetic esters in place of diazomethane.[3] The reaction of a diazoacetic ester with an alkyne directly furnishes a pyrazole carboxylic acid ester, which can then be hydrolyzed to the corresponding carboxylic acid. This adaptation provided a more direct and versatile route to this important class of compounds.

The Knorr synthesis, too, proved amenable to the preparation of pyrazole carboxylic acids. By employing a 1,3-dicarbonyl compound that already contained an ester or a group that could be readily converted to a carboxylic acid, chemists could construct the pyrazole ring with the desired functionality in place. For instance, the condensation of a diketo ester with a hydrazine derivative could yield a pyrazole dicarboxylic acid ester.

A Timeline of Discovery and Application

The journey of pyrazole carboxylic acids from laboratory curiosities to vital components of modern technology has been marked by key discoveries that unveiled their immense potential.

| Year | Key Discovery / Milestone | Significance |

| 1883 | Ludwig Knorr reports the first synthesis of a pyrazole derivative (a pyrazolone).[3][4] | Establishes the foundational Knorr pyrazole synthesis. |

| 1889 | Eduard Buchner synthesizes the parent pyrazole ring by decarboxylating pyrazole-3,4,5-tricarboxylic acid.[1] | First documented instance of a pyrazole carboxylic acid, albeit as a precursor. |

| 1898 | Hans von Pechmann develops the synthesis of pyrazoles from diazomethane and acetylenes.[7][8][9] | Introduces the Pechmann pyrazole synthesis, a key alternative route. |

| Early 20th Century | Adaptation of the Pechmann synthesis using diazoacetic esters.[3] | Provides a direct route to pyrazole carboxylic acid esters. |

| Mid-20th Century | Exploration of various synthetic routes and initial investigations into the biological activities of pyrazole derivatives. | Broadening of the chemical space and initial hints of therapeutic potential. |

| Late 20th Century | Discovery of the anti-inflammatory properties of pyrazole derivatives, leading to the development of selective COX-2 inhibitors. | A major breakthrough in medicinal chemistry, culminating in drugs like Celecoxib. |

| 1990s - Present | Development of pyrazole carboxamide fungicides, particularly SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[10] | Revolutionizes crop protection with highly effective and targeted fungicides like Fluxapyroxad. |

| 1998 | FDA approval of Celecoxib (Celebrex), a pyrazole-containing selective COX-2 inhibitor.[11] | A landmark achievement for pyrazole-based pharmaceuticals. |

Modern Applications: Pillars of Medicine and Agriculture

The legacy of the early pioneers in pyrazole chemistry is evident in the numerous pyrazole carboxylic acid derivatives that have reached the market and are in development today.

In Medicine: The Rise of Selective COX-2 Inhibitors

A paramount example of the therapeutic success of pyrazole carboxylic acids is the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery that the COX-2 enzyme is primarily responsible for inflammation and pain, while the COX-1 isoform plays a role in protecting the stomach lining, led to a paradigm shift in the development of anti-inflammatory drugs.[11]

Celecoxib (Celebrex) , a diaryl-substituted pyrazole, emerged as a blockbuster drug from this research.[11] Its synthesis prominently features a pyrazole core, and its structure-activity relationship studies revealed the crucial role of the substituents on the pyrazole ring for its selective inhibition of COX-2.[11] The development of Celecoxib was a triumph of rational drug design, demonstrating how a deep understanding of enzyme structure and function could be leveraged to create a safer and more targeted therapeutic agent.[11]

In Agriculture: Revolutionizing Crop Protection with SDHI Fungicides

In the realm of agriculture, pyrazole carboxylic acids have been instrumental in the development of a new generation of highly effective fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[10] These fungicides act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[10]